Methyl 4-(3-methyloxiran-2-yl)benzoate
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Overview
Description
Methyl 4-(3-methyloxiran-2-yl)benzoate is an organic compound with the molecular formula C11H12O3. It is a derivative of benzoic acid and contains an oxirane (epoxide) ring, which is a three-membered cyclic ether. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-methyloxiran-2-yl)benzoate typically involves the reaction of 4-hydroxybenzoic acid with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then esterified with methanol to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Methanol or ethanol
Catalyst: Sodium hydroxide or potassium hydroxide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-methyloxiran-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.
Major Products Formed
Diols: Formed through oxidation of the epoxide ring.
Alcohols: Formed through reduction of the ester group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Methyl 4-(3-methyloxiran-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(3-methyloxiran-2-yl)benzoate involves its interaction with nucleophiles due to the presence of the reactive epoxide ring. The compound can form covalent bonds with nucleophilic sites on enzymes or other biomolecules, leading to changes in their activity or function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparison with Similar Compounds
Methyl 4-(3-methyloxiran-2-yl)benzoate can be compared with other similar compounds, such as:
Methyl 4-(oxiran-2-yl)benzoate: Lacks the methyl group on the epoxide ring, leading to different reactivity and applications.
Ethyl 4-(3-methyloxiran-2-yl)benzoate: Contains an ethyl ester group instead of a methyl ester, affecting its solubility and reactivity.
Methyl 4-(3-chloromethyloxiran-2-yl)benzoate: Contains a chlorine atom on the epoxide ring, which can influence its chemical behavior and applications.
Properties
IUPAC Name |
methyl 4-(3-methyloxiran-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-7-10(14-7)8-3-5-9(6-4-8)11(12)13-2/h3-7,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCJEHOBGVLBAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)C2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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